molecular formula C18H10ClF2N3O2S B3397774 N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021222-62-7

N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3397774
CAS No.: 1021222-62-7
M. Wt: 405.8 g/mol
InChI Key: MDROFVGKXAAXOC-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core substituted with fluorine at position 9 and an acetamide group at position 2. This structural framework is associated with kinase inhibition and antimicrobial activity, though specific pharmacological data for this compound remain under investigation. Its molecular weight is 474.000 g/mol, with one hydrogen bond donor and six acceptors, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF2N3O2S/c19-10-6-9(20)4-5-12(10)23-14(25)7-24-8-22-16-15-11(21)2-1-3-13(15)27-17(16)18(24)26/h1-6,8H,7H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDROFVGKXAAXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to analogs sharing the thieno/pyrimidine-acetamide scaffold, with variations in substituents and ring systems influencing activity and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 9-fluoro, 2-chloro-4-fluorophenyl, benzothieno ring 474.000 Enhanced metabolic stability, kinase binding
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide 7-(4-fluorophenyl), 3-methoxybenzyl, thieno ring ~430 (estimated) Improved solubility due to methoxy group
N-(2-chloro-4-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 3-methyl, 7-(4-methylphenyl), sulfanyl bridge 474.000 Potential thiol-mediated enzyme inhibition
2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide Chromeno ring, 4-chlorophenyl, sulfanyl bridge ~510 (estimated) Extended π-system for DNA intercalation
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide Diphenylacetamide, no heterocyclic core 333.80 Ligand for metal coordination, antibiotic mimicry

Key Research Findings

(a) Role of Fluorine and Chlorine Substituents

  • The 9-fluoro and 2-chloro-4-fluorophenyl groups in the target compound contribute to electronegative interactions with target proteins, improving binding affinity compared to non-halogenated analogs .

(b) Impact of Heterocyclic Core Variations

  • Benzothieno[3,2-d]pyrimidin (target compound) vs. thieno[3,2-d]pyrimidin (): The fused benzene ring in the former may enhance π-π stacking with aromatic residues in enzymes, improving inhibitory potency .
  • Chromeno[2,3-d]pyrimidin (): The chromene ring extends conjugation, likely shifting absorption spectra and altering binding kinetics .

(c) Functional Group Modifications

  • Sulfanyl bridges (): These groups enable disulfide bond formation or thiol-mediated targeting, useful in redox-sensitive environments.
  • Methoxybenzyl groups (): Increase solubility but may sterically hinder interactions with deep binding pockets.

(d) Pharmacokinetic Predictions

  • The target compound’s LogP (estimated ~3.5) is higher than methoxy-substituted analogs (LogP ~2.8), suggesting a trade-off between permeability and solubility.
  • Metabolic stability: Fluorine at position 9 likely reduces oxidative degradation, prolonging half-life compared to non-fluorinated derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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